Product packaging for 1-Amino-3,4-dihydro-1H-2-benzopyran(Cat. No.:)

1-Amino-3,4-dihydro-1H-2-benzopyran

Cat. No.: B14062591
M. Wt: 149.19 g/mol
InChI Key: TUKXIVQGQKWMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Amino-3,4-dihydro-1H-2-benzopyran is a versatile isochroman derivative designed for medicinal chemistry and drug discovery research. This compound serves as a critical synthetic building block for exploring a wide range of biological activities. Researchers utilize this scaffold to develop novel ligands for central nervous system (CNS) targets, given that structurally similar 3-amino and 5-substituted 3,4-dihydro-2H-1-benzopyran analogues have demonstrated high binding affinity for key serotoninergic receptors, including 5-HT1A and 5-HT7 . The core isochroman structure is recognized for its presence in compounds with diverse pharmacological profiles, including potential antihypertensive, antimicrobial, antioxidant, and neuroprotective properties . The primary amine functional group at the 1-position provides a reactive handle for further chemical modification, enabling the synthesis of more complex molecules for structure-activity relationship (SAR) studies and high-throughput screening campaigns. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not classified as a drug, medicine, or therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B14062591 1-Amino-3,4-dihydro-1H-2-benzopyran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3,4-dihydro-1H-isochromen-1-amine

InChI

InChI=1S/C9H11NO/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9H,5-6,10H2

InChI Key

TUKXIVQGQKWMPZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)N

Origin of Product

United States

Synthetic Methodologies for 1 Amino 3,4 Dihydro 1h 2 Benzopyran and Its Derivatives

Classical and Established Synthetic Approaches

Traditional synthetic routes to 1-amino-3,4-dihydro-1H-2-benzopyran and its derivatives often involve multi-step sequences starting from readily available precursors. These methods have been instrumental in the initial exploration of the chemical space around this scaffold.

A common strategy involves the construction of the benzopyran ring system followed by the introduction of the amino group. For instance, a series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols were prepared through a sequence involving the cyclization of propargyl ethers to form 2H-1-benzopyrans. These intermediates were then converted to 3,4-epoxides via bromohydrins, which were subsequently opened by various amines to yield the desired amino alcohol products. beilstein-journals.org A notable aspect of this approach is the regioselectivity observed during the thermal cyclization of meta-substituted propargyl ethers, which predominantly yielded the 5-substituted benzopyran over the 7-substituted isomer. beilstein-journals.org

Another established approach starts from enantiomerically pure precursors to control the stereochemistry of the final product. For example, enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans have been synthesized from (R)- and (S)-5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran. nih.gov This highlights the use of chiral pool starting materials to access specific stereoisomers.

The conversion of other functional groups within the benzopyran system is also a well-established method. For example, a classical multi-step synthesis of chiral 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans starts with the corresponding 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ols. These alcohols are converted to their mesylates, which then undergo substitution with an azide (B81097) group. Finally, reduction of the azide, for instance via a Staudinger reaction, furnishes the desired primary amine. researchgate.net

Starting MaterialKey TransformationsProductReference
Substituted Propargyl EthersThermal cyclization, Epoxidation, Amine ring-openingSubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols beilstein-journals.org
(R)- or (S)-5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyranDerivatizationEnantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans nih.gov
3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-4-olsMesylation, Azide substitution, ReductionChiral 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans researchgate.net

Modern and Sustainable Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, selective, and environmentally friendly methods. This has led to the emergence of novel strategies for the synthesis of this compound and its derivatives, incorporating principles of catalysis, asymmetric synthesis, and green chemistry.

Catalytic Methods (e.g., organocatalysis, transition metal catalysis)

Catalytic methods offer significant advantages in terms of efficiency and atom economy. Both transition metal catalysis and organocatalysis have been employed in the synthesis of the benzopyran scaffold.

Palladium-mediated cross-coupling reactions have proven to be a versatile tool for introducing a wide range of substituents onto the benzopyran ring. nih.gov For instance, various 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have been successfully prepared using this methodology, highlighting its broad applicability. nih.gov

In the realm of organocatalysis, which avoids the use of potentially toxic and expensive metals, amine-catalyzed reactions have been developed for the synthesis of related heterocyclic systems. While direct organocatalytic methods for the primary this compound are still emerging, the principles have been demonstrated in similar contexts. For example, L-proline has been used as an enantioselective catalyst in the synthesis of various pyran and thiopyran derivatives through multicomponent reactions. mdpi.com

Furthermore, a highly enantioselective reduction of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ones to the corresponding alcohols was achieved using borane (B79455) in the presence of catalytic amounts of Corey's oxazaborolidine. This method, while utilizing a boron-based catalyst, represents a significant advance in catalytic asymmetric synthesis. researchgate.net

Catalyst TypeReaction TypeSubstrateProductReference
PalladiumCross-couplingSubstituted benzopyran precursor5-Substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives nih.gov
Corey's OxazaborolidineEnantioselective reduction3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-4-oneChiral 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ol researchgate.net
L-ProlineMulticomponent reactionAldehyde, malononitrile, active methylene (B1212753) compoundChiral pyran derivatives mdpi.com

Asymmetric and Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of asymmetric and enantioselective synthetic methods a critical area of research. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral product in excess over its mirror image. nih.gov

A key strategy for the asymmetric synthesis of this compound derivatives involves the enantioselective reduction of a prochiral ketone. A notable example is the highly enantioselective reduction of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ones using borane (BH3) in the presence of a catalytic amount of (S)-2-methyl-CBS-oxazaborolidine. researchgate.net This reaction proceeds with excellent yield and high enantiomeric excess, establishing the stereocenter at the C4 position, which is then converted to the amine. researchgate.net The use of the (R)-oxazaborolidine catalyst allows for the synthesis of the opposite enantiomer. researchgate.net

The following table summarizes the enantioselective reduction of a representative benzopyranone:

Ketone SubstrateCatalystReducing AgentProduct AlcoholEnantiomeric Excess (ee)Reference
6-Fluoro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-one0.1 eq (S)-4-methyl-CBS-oxazaborolidine1 eq BH3-SMe2(R)-6-Fluoro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ol95% researchgate.net
6-Fluoro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-one0.1 eq (R)-4-methyl-CBS-oxazaborolidine1 eq BH3-SMe2(S)-6-Fluoro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ol95% researchgate.net

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like this compound.

One prominent green chemistry approach is the use of multicomponent reactions under solvent-free conditions. For instance, the synthesis of 2-amino-4H-benzo[b]pyran derivatives has been achieved through a one-pot, three-component reaction of an aromatic aldehyde, dimedone, and malononitrile. nih.gov This reaction can be carried out by grinding the reactants together at room temperature, which is an energy-efficient and waste-reducing method. nih.gov The use of a magnetically retrievable amine-functionalized SiO2@Fe3O4 catalyst further enhances the green credentials of this process, as the catalyst can be easily separated and reused. nih.gov

The use of water as a solvent is another key aspect of green chemistry. Regioselective multicomponent syntheses of related heterocyclic systems have been successfully performed in water, demonstrating the potential for developing aqueous routes to the target benzopyran scaffold. nih.gov

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

Controlling selectivity is a fundamental challenge in organic synthesis. Chemo-, regio-, and stereoselectivity are crucial for the efficient construction of complex molecules like this compound and its derivatives.

Stereoselectivity is paramount when synthesizing chiral compounds. As discussed in section 2.2.2, the use of chiral catalysts like Corey's oxazaborolidine allows for high enantioselectivity in the reduction of ketones, leading to the formation of a specific enantiomer of the corresponding alcohol. researchgate.net This alcohol can then be converted to the desired amine with retention of stereochemistry. researchgate.net

Regioselectivity refers to the control of the position of chemical bond formation. In the synthesis of substituted benzopyrans, the cyclization of meta-substituted propargyl ethers demonstrates regioselectivity, with the 5-substituted isomer being the major product. beilstein-journals.org Multicomponent reactions for the synthesis of pyran derivatives also often exhibit high regioselectivity, with the different components adding in a specific and predictable manner. nih.govnih.gov

Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. In the synthesis of this compound derivatives, chemoselectivity is important when multiple reactive sites are present in the starting materials or intermediates. For example, in a multicomponent reaction, the catalyst and reaction conditions must be chosen to favor the desired reaction pathway over potential side reactions. The development of amine-catalyzed reactions highlights the ability to achieve high chemoselectivity under mild, metal-free conditions. rsc.org

Multi-component Reactions and Tandem Processes for Scaffold Assembly

Multicomponent reactions (MCRs) and tandem processes offer significant advantages in terms of efficiency and molecular diversity by combining multiple synthetic steps into a single operation without the isolation of intermediates.

While a direct MCR for the synthesis of the parent this compound is not extensively reported, numerous MCRs have been developed for the synthesis of the broader class of 2-amino-4H-benzo[b]pyrans. nih.gov A common and effective MCR involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as dimedone). nih.gov This reaction is often catalyzed by a base or an organocatalyst and can be performed under environmentally friendly conditions. nih.gov The general scheme for this reaction is as follows:

A plausible mechanism for this reaction involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization and tautomerization lead to the final 2-amino-4H-benzo[b]pyran product. nih.gov

Tandem processes, where a sequence of reactions occurs in a single pot, have also been employed for the synthesis of related heterocyclic scaffolds. For example, a multicomponent tandem assembly has been developed for the synthesis of C4-quaternary 3,4-dihydroquinazolines, which involves in situ ketimine generation followed by a Pictet-Spengler-like cyclization. nsf.gov Such strategies could potentially be adapted for the construction of the this compound core.

Decarboxylative [3+2] cycloaddition reactions of amino acids represent another powerful tandem approach for the synthesis of N-heterocycles, which could inspire new routes to amino-substituted pyran systems. beilstein-journals.org

Solid-Phase Synthesis and Library Generation

The application of solid-phase organic synthesis (SPOS) has become a cornerstone in combinatorial chemistry, enabling the rapid generation of large libraries of small organic molecules for high-throughput screening and drug discovery. nih.govresearchgate.net This methodology is particularly advantageous for creating diverse collections of privileged structures like the benzopyran scaffold, which is a common motif in many biologically active natural products and synthetic compounds. nih.govacs.org Solid-phase strategies offer streamlined purification processes, the ability to drive reactions to completion using excess reagents, and suitability for automation, making SPOS a powerful tool for generating extensive compound libraries. nih.gov

Researchers have successfully developed various solid-phase strategies to construct libraries of benzopyran derivatives, including those with amino functionalities. These approaches often involve immobilizing a key building block onto a solid support, followed by a series of chemical transformations to build and diversify the heterocyclic core, and finally, cleavage from the resin to release the final products. nih.govacs.org

One notable approach involved the construction of a 3,4,6-trisubstituted benzopyran library, which yielded 2,000 analogues. nih.gov This synthesis utilized a solid support to facilitate consecutive nucleophilic addition reactions.

A key strategy is outlined in the scheme below:

Resin Attachment: The synthesis begins by attaching a suitable building block to a resin. For instance, 4-nitrophenyl carbonate resin can be reacted with an amino-functionalized chromene, such as 6-amino-2,2-dimethyl chromene, to form a carbamate (B1207046) resin. nih.gov

Epoxidation: The resin-bound chromene is then subjected to epoxidation, typically using an agent like m-chloroperoxybenzoic acid (m-CPBA). nih.gov

Nucleophilic Addition: The epoxide intermediate undergoes regioselective nucleophilic attack. The introduction of various nucleophiles (e.g., alcohols) at this stage serves as a key diversification point, leading to the formation of 3-hydroxy-4-alkoxy-benzopyran structures on the solid support. nih.gov

Further Diversification: The newly introduced hydroxyl group at the 3-position can be further functionalized, for example, by reacting it with alkyl halides or acid chlorides to generate ethers and esters, adding another layer of diversity to the library. nih.gov

Cleavage: Finally, the target molecules are cleaved from the resin. A common method involves treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2), yielding the desired 3-hydroxy-4-alkoxy-6-amino-substituted benzopyrans. nih.gov

This multi-step sequence on a solid support allows for the systematic introduction of diversity at multiple positions on the benzopyran scaffold.

StepReagents and ConditionsPurposeReference
Resin Functionalization Wang resin, p-nitrophenyl chloroformate, CH2Cl2Prepares the activated resin for linker attachment. nih.gov
Immobilization 6-amino-2,2-dimethyl chromene, DIPEA, DMAAttaches the benzopyran precursor to the solid support via a carbamate linkage. nih.gov
Epoxidation m-CPBAForms an epoxide on the chromene double bond, creating a reactive site for nucleophilic attack. nih.gov
Nucleophilic Addition Various alcohols (Nucleophiles)Introduces diversity at the 4-position of the benzopyran ring. nih.gov
Derivatization (Optional) Alkyl/benzyl halides, lithium t-butoxide, DMFIntroduces further diversity by forming ethers at the 3-hydroxyl group. nih.gov
Cleavage 25% TFA in CH2Cl2Releases the final substituted benzopyran products from the solid support. nih.gov

Another powerful technique, termed the "cycloloading" strategy, has been employed for the solid-phase synthesis of 2,2-dimethylbenzopyrans. acs.org This method involves an intramolecular cyclization of an o-prenylated phenol (B47542) directly onto a selenium-functionalized resin. This approach is particularly elegant as it links the scaffold to the resin via the pyran ring, leaving all four positions on the aromatic ring available for diversification through reactions like aryl couplings, condensations, and annulations. acs.org The final products are released from the support under mild conditions via oxidation of the selenoether to a selenoxide, which undergoes spontaneous syn-elimination. acs.org This strategy was successfully utilized to create a massive 10,000-membered natural product-like library, demonstrating the immense potential of SPOS in exploring chemical space. researchgate.netacs.org

The generation of such large and diverse libraries is often facilitated by split-and-pool synthesis methodologies. researchgate.net This technique involves splitting the resin into multiple portions, carrying out a different reaction on each portion, and then pooling the resin back together before the next synthetic step. This process allows for the exponential generation of unique compounds.

LibraryScaffoldSynthetic StrategySize of LibraryReference
3-Substituted 2H-Benzopyrans2H-BenzopyranSolid-phase synthesis and fluorous-tag-based solution-phase synthesis284 members nih.gov
3,4,6-Trisubstituted BenzopyransBenzopyranConsecutive nucleophilic addition via m-CPBA epoxidation on solid support2,000 analogues nih.gov
2,2-Dimethylbenzopyrans2,2-Dimethyl-2H-benzopyranCycloloading onto a selenoether-linked resin; Directed split-and-pool chemistry10,000 members acs.orgresearchgate.net

These examples underscore the robustness and versatility of solid-phase synthesis for the systematic production of large libraries of complex heterocyclic compounds like this compound and its derivatives, providing a vast pool of novel chemical entities for biological screening.

Chemical Reactivity and Transformations of 1 Amino 3,4 Dihydro 1h 2 Benzopyran Derivatives

Reactions at the Exocyclic Amino Group

The exocyclic amino group at the 1-position of the 1-Amino-3,4-dihydro-1H-2-benzopyran scaffold serves as a primary site for functionalization. This amine can undergo a variety of standard transformations, including alkylation, acylation, and sulfonylation, to generate a diverse library of derivatives.

Research has shown that modifications at this position are critical for modulating biological activity, particularly for compounds designed as 5-HT1A receptor ligands. For instance, a series of derivatives were prepared by modifying the extracyclic amino substituents. The introduction of imido or sulfonamido functional groups, often with an alkyl side chain of four methylene (B1212753) units, has been identified as a key structural feature for achieving high affinity and selectivity for the 5-HT1A receptor.

Key findings from structure-activity relationship (SAR) studies indicate:

Tertiary amines generally exhibit higher affinity for the 5-HT1A receptor compared to the corresponding primary and secondary amines.

The nature of the N-substituents is a determining factor for affinity, with larger substituents being well-tolerated by the receptor.

Specific enantiomers, particularly the dextrorotatory ones, have demonstrated superior affinity and selectivity.

These transformations are typically achieved through standard synthetic protocols. For example, reductive amination of an appropriate aldehyde intermediate can be used to introduce various amine substituents.

Transformations of the Dihydrobenzopyran Ring System

The dihydrobenzopyran ring system is a robust heterocyclic scaffold that can undergo several types of transformations, allowing for extensive structural diversification. These include electrophilic substitution on the fused benzene (B151609) ring, nucleophilic reactions, and various rearrangements.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of the dihydrobenzopyran scaffold is activated towards electrophilic aromatic substitution (EAS). The directing influence of the substituents on the ring—primarily the ether oxygen of the pyran ring and the amino group—governs the regioselectivity of these reactions. Both the ether oxygen and the amino group are activating, ortho-, para-directing groups, which generally direct incoming electrophiles to positions 5 and 7.

A prominent strategy for functionalizing the aromatic core, specifically at the 5-position, involves modern cross-coupling reactions. Palladium-mediated reactions have been successfully employed to introduce a variety of substituents. For example, starting from a 5-trifluoromethanesulfonyloxy derivative, palladium-catalyzed carbonylation can be used to install carboxylate esters, amides, and ketones at the 5-position. Similarly, palladium-mediated cross-coupling reactions with various partners can introduce hydrophobic or aromatic groups, further diversifying the scaffold. These methods provide a powerful tool for fine-tuning the electronic and steric properties of the molecule.

Nucleophilic Additions/Substitutions and Ring-Opening Reactions

The dihydrobenzopyran ring can participate in nucleophilic addition and substitution reactions, sometimes leading to the opening of the heterocyclic ring. In related systems, such as 1H-2-benzopyran-1-ones, the scaffold readily reacts with a variety of nucleophiles. researchgate.net These reactions often proceed as ene-type reactions or conjugate additions. researchgate.net

For instance, aromatic aldehydes, imines, phenyl isocyanate, and carbon disulfide can add across the ring system to yield complex adducts, including geometrically isomeric lactones and dihydroisoquinolones. researchgate.net The reaction with dimethyl acetylenedicarboxylate (B1228247) can lead to the formation of a naphthol derivative. researchgate.net

Ring-opening reactions can also be facilitated, particularly with binucleophiles or under specific catalytic conditions. For example, studies on related pyridomorpholinones, which also contain a heterocyclic ring fused to a benzene derivative, show that the ring can be opened by nucleophiles like 3-aminopropan-1-ol in the presence of an acid catalyst. This type of transformation, which relies on the reactivity of the hidden aldehyde functionality within the lactol tautomer, can be used to construct new polycyclic systems.

Rearrangement Reactions and Structural Isomerizations

The this compound scaffold and its analogs can undergo various rearrangement and isomerization reactions, leading to novel structural frameworks. One notable transformation is the acid-catalyzed addition-rearrangement. In a reaction involving the related 3,4-dihydro-2H-pyran, treatment with N-alkyl-O-(arylsulfonyl)hydroxylamines under acidic conditions leads to an initial addition to the double bond, followed by a cationic rearrangement to yield cyclic imidates. nih.gov This suggests that the dihydrobenzopyran ring, upon protonation of the ether oxygen, can generate an oxonium ion intermediate that is susceptible to rearrangement. nih.gov

Furthermore, in the synthesis of related isocoumarin (B1212949) derivatives like 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one, mechanistic proposals have included the possibility of ring-contracting rearrangements. researchgate.net Such rearrangements can transform the initial benzopyran ring into other heterocyclic systems, providing a pathway to structurally complex molecules. researchgate.net

Oxidation and Reduction Chemistry of the Scaffold

The oxidation and reduction of the this compound scaffold can lead to significant structural modifications.

Oxidation: The dihydrobenzopyran ring is susceptible to oxidation, which can result in aromatization to the corresponding benzopyran or the introduction of further oxygenated functional groups. For example, dihydropyridines are readily oxidized to their corresponding pyridine (B92270) derivatives using various methods, a transformation that is analogous to the potential aromatization of the dihydropyran ring. wum.edu.pk In related hydroquinone (B1673460) derivatives, oxidation is a key step to generate reactive benzoquinone intermediates that can undergo further coupling reactions. nih.gov For the this compound scaffold, oxidation could potentially target the benzylic positions or the amino group, depending on the reagents and conditions employed.

Reduction: Reduction reactions offer another avenue for modifying the scaffold. Controlled reduction of ester groups on the aromatic ring to aldehydes has been used as a key step in the synthesis of derivatives. nih.gov For instance, diisobutylaluminum hydride (DIBAL-H) can be used for the controlled reduction of an ester to an aldehyde, which then serves as a handle for further functionalization via reductive amination. nih.gov More vigorous reduction conditions could potentially lead to the hydrogenolysis and opening of the pyran ring, although specific examples for this scaffold are less common in the reviewed literature.

Functionalization Strategies for Diversified Structures

A variety of functionalization strategies have been developed to create diversified libraries of this compound derivatives for structure-activity relationship studies. These strategies leverage the reactivity of both the exocyclic amino group and the core ring system.

Key diversification strategies include:

N-Substitution: A primary and highly effective strategy involves modifying the exocyclic amino group. This is achieved through reactions like N-alkylation, acylation to form amides, and reaction with sulfonyl chlorides to form sulfonamides. These modifications have proven crucial for tuning receptor affinity and selectivity.

Aromatic Core Functionalization: The benzene portion of the scaffold is commonly functionalized using modern synthetic methods. Palladium-mediated cross-coupling reactions, such as Suzuki or Stille couplings, and palladium-catalyzed carbonylations are powerful tools for introducing a wide range of substituents at the 5-position of the benzopyran ring. nih.gov This allows for the exploration of steric and electronic effects on biological activity.

Cycloaddition and Rearrangement: The inherent reactivity of the pyran ring allows for cycloaddition reactions with various dienophiles and dipolarophiles. researchgate.net Furthermore, acid-catalyzed rearrangement reactions can be employed to transform the benzopyran skeleton into more complex, rearranged products, offering access to novel chemical space. nih.gov

Multicomponent Reactions (MCRs): In the synthesis of related benzopyran structures, MCRs involving precursors like 2-formylbenzoic acid have been used to construct the heterocyclic core in a single, efficient step, often incorporating multiple points of diversity. researchgate.net

These combined strategies provide chemists with a robust toolkit for the systematic exploration of the chemical space around the this compound scaffold.

Derivatization Strategies and Analogue Design in Academic Research

Design Principles for Novel 1-Amino-3,4-dihydro-1H-2-benzopyran Analogues

The design of novel analogues of this compound is guided by established medicinal chemistry principles, including isosteric and bioisosteric replacements, conformational restriction, and scaffold hopping. A primary focus is the modification of the amino group at the 1-position, the aromatic ring, and the dihydropyran ring to modulate physicochemical properties and biological activity.

Key design principles include:

Aromatic Ring Functionalization: The benzene (B151609) ring of the benzopyran scaffold offers multiple positions for substitution. Electron-donating or electron-withdrawing groups can be introduced to alter the electronic properties of the molecule, which can be crucial for π-π stacking interactions or cation-π interactions with a biological target. The introduction of hydrogen bond donors or acceptors can also create new interaction points.

Modification of the Dihydropyran Ring: Alterations to the dihydropyran ring, such as the introduction of substituents at the 3- or 4-positions, can impact the conformational flexibility of the molecule. This can be a strategy to lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity.

Stereochemistry: The chiral center at the C1 position is a critical consideration. The synthesis of enantiomerically pure analogues is often necessary, as different enantiomers can exhibit distinct pharmacological profiles.

A review of related benzopyran structures highlights the importance of these modifications. For example, in a series of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, modifications to the amino substituent and the aromatic ring were crucial for achieving high affinity for 5-HT1A receptors.

Combinatorial and Parallel Synthesis Approaches for Compound Libraries

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are increasingly employed. wikipedia.org These high-throughput synthesis methods allow for the rapid generation of large libraries of related compounds, accelerating the process of lead discovery and optimization. nih.gov

Parallel Synthesis: In parallel synthesis, a series of related compounds are synthesized simultaneously in separate reaction vessels. imperial.ac.uk This approach is well-suited for generating focused libraries where a common scaffold is derivatized with a set of diverse building blocks. For the this compound core, a parallel synthesis approach could involve:

Synthesis of a key intermediate, such as a protected this compound derivative.

Distribution of this intermediate into an array of reaction vessels.

Reaction of the intermediate with a diverse set of reagents, such as acyl chlorides, sulfonyl chlorides, or aldehydes (for reductive amination), to generate a library of analogues with varying substituents on the amino group.

A review on the solid-phase parallel synthesis of 2H-benzopyran libraries showcases the feasibility of such approaches for this class of compounds. researchgate.netnih.gov

Combinatorial Chemistry: Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" of chemical structures to each other to form a large array of diverse molecular entities. wikipedia.org The "split-and-pool" strategy is a powerful combinatorial method that can generate vast numbers of compounds. While solution-phase library synthesis is common, solid-phase organic synthesis (SPOS) offers advantages in terms of purification and automation. nih.gov For the this compound scaffold, a solid-phase combinatorial approach could be envisioned where the benzopyran core is attached to a solid support, followed by sequential reactions with different building blocks to introduce diversity at multiple positions.

The table below illustrates a hypothetical parallel synthesis design for generating a library of this compound analogues.

Table 1: Illustrative Parallel Synthesis Design for a this compound Library

Scaffold Reagent Type Building Blocks (R-group) Potential Final Products
This compoundAcyl ChloridesAcetyl, Benzoyl, 4-ChlorobenzoylN-Acyl-1-amino-3,4-dihydro-1H-2-benzopyran derivatives
This compoundSulfonyl ChloridesMethanesulfonyl, Benzenesulfonyl, p-ToluenesulfonylN-Sulfonyl-1-amino-3,4-dihydro-1H-2-benzopyran derivatives
This compoundAldehydes (Reductive Amination)Formaldehyde, Benzaldehyde, 4-MethoxybenzaldehydeN-Alkyl/N-Aryl-1-amino-3,4-dihydro-1H-2-benzopyran derivatives

Structure-Activity Relationship (SAR) Investigations: Mechanistic and Theoretical Aspects

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogues, SAR investigations aim to identify the key structural features required for potent and selective interaction with a specific biological target.

Mechanistic Aspects of SAR:

The exploration of SAR often begins with the synthesis of a series of analogues with systematic structural modifications. The biological activity of these analogues is then evaluated, and the results are analyzed to identify trends. Key mechanistic aspects of SAR for the this compound scaffold would involve probing:

The role of the amino group: The basicity and hydrogen-bonding capacity of the amino group at C1 are likely critical for interaction with many biological targets. SAR studies would explore how different substituents on the nitrogen atom affect activity. For example, in a series of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives targeting the 5-HT1A receptor, the nature of the substituent on the amino group was found to be a major determinant of affinity and selectivity. nih.gov

The influence of aromatic substitution: Substituents on the benzene ring can modulate the electronic and steric properties of the molecule. SAR studies would investigate the effect of placing electron-donating or electron-withdrawing groups at different positions on the ring.

The importance of stereochemistry: The C1 position is a stereocenter, and it is common for enantiomers to have different biological activities. The separation and testing of individual enantiomers is a crucial aspect of SAR studies.

Theoretical Aspects of SAR:

Computational chemistry plays an increasingly important role in SAR studies. nih.govnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. dovepress.com

For the this compound scaffold, a 3D-QSAR study could be performed on a library of synthesized analogues. This would involve aligning the molecules and calculating various steric and electronic field descriptors. The resulting QSAR model could then be used to predict the activity of virtual compounds, guiding the design of new, more potent analogues.

The following table summarizes key SAR findings from studies on related aminobenzopyran structures.

Table 2: Summary of Key SAR Findings for Aminobenzopyran Derivatives

Structural Modification Observed Effect on Activity Potential Mechanistic Interpretation Reference
Substitution on the amino groupVaries depending on the target; often crucial for potency and selectivity.Alters hydrogen bonding, steric interactions, and overall lipophilicity. nih.gov
Aromatic ring substitutionCan significantly impact affinity and selectivity.Modulates electronic properties for interactions like π-π stacking and cation-π. nih.gov
Stereochemistry at the amino-substituted carbonEnantiomers often exhibit different biological activities.The three-dimensional arrangement of functional groups is critical for receptor binding. nih.gov

Probing Structural Modifications on Molecular Recognition and Binding

Understanding how structural modifications to the this compound scaffold affect its interaction with a biological target at the molecular level is a key goal of medicinal chemistry research. This involves studying the processes of molecular recognition and binding.

Molecular Recognition:

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For this compound analogues, the key recognition elements are likely to be:

The amino group: The primary or substituted amino group can act as a hydrogen bond donor and/or acceptor, and if protonated, can participate in electrostatic interactions.

The aromatic ring: The benzene ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a binding pocket.

The ether oxygen: The oxygen atom in the dihydropyran ring can act as a hydrogen bond acceptor.

Probing Binding Interactions:

A variety of experimental and computational techniques can be used to probe the binding of this compound analogues to their biological targets.

X-ray Crystallography: If the biological target is a protein that can be crystallized, obtaining a co-crystal structure with a bound analogue can provide a detailed, atomic-level picture of the binding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR, can be used to identify which parts of a ligand are in close contact with a protein, providing valuable information about the binding epitope.

Computational Modeling and Molecular Docking: In the absence of experimental structural data, computational methods are invaluable. mdpi.com Molecular docking can be used to predict the binding mode of a ligand within the active site of a receptor. rsc.org This involves generating a three-dimensional model of the ligand and its target and then using a scoring function to evaluate the best fit. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the predicted binding pose and to gain insights into the dynamic nature of the ligand-receptor interaction. nih.govrsc.org

For instance, a molecular docking study of a library of this compound analogues into a target protein could reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. The results of such a study are often presented in a table summarizing the predicted binding energies and key interactions.

Table 3: Hypothetical Molecular Docking Results for this compound Analogues

Analogue Predicted Binding Energy (kcal/mol) Key Predicted Interactions
This compound-6.5H-bond between NH2 and Asp10; π-π stacking with Phe25
N-Acetyl-1-amino-3,4-dihydro-1H-2-benzopyran-7.2H-bond between C=O and Ser12; H-bond between NH and Asp10
1-Amino-6-fluoro-3,4-dihydro-1H-2-benzopyran-6.8H-bond between NH2 and Asp10; Halogen bond with Tyr30

Spectroscopic and Advanced Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-Amino-3,4-dihydro-1H-2-benzopyran derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the local chemical environment of each nucleus.

In ¹H NMR studies of related benzopyran structures, the protons on the aromatic ring typically appear as multiplets in the downfield region, while the protons of the dihydropyran ring are observed at higher field strengths. For instance, in a study of 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one, the proton at the H-5 position on the benzopyran system was observed as a doublet at 7.02 ppm. mdpi.com The chemical shifts and coupling constants of the methylene (B1212753) and methine protons in the dihydropyran ring are particularly informative for determining the ring's conformation. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximities between protons, further refining the conformational model. nih.govnih.gov

The conformation of the dihydropyran ring, whether it adopts a chair, boat, or twist-boat conformation, can be inferred from the coupling constants between adjacent protons and through advanced NMR experiments. nih.govexaly.com The stereochemistry at the C1 position, where the amino group is attached, significantly influences the NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Benzopyran Derivatives
Compound Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment Reference
3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one¹H6.81sNH₂ mdpi.com
¹H7.02dH-5 (benzopyran) mdpi.com
¹H6.90tH-4',4" (diphenylamino) mdpi.com
2-Amino-3-methylpyridinium-3,5-dinitrobenzoate¹H7.7sNH₂ researchgate.net
¹H2.2sCH₃ researchgate.net
¹³C147sC3, C5 (benzoate) researchgate.net
¹³C148sC8 (pyridinium) researchgate.net

Note: Data presented is for related structures to illustrate typical chemical shift ranges.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its analogs. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation patterns observed in the mass spectrum offer valuable structural information. Electron impact (EI) ionization often leads to characteristic fragmentation of the benzopyran ring system. researchgate.net Electrospray ionization (ESI) is a softer ionization technique that typically produces a prominent protonated molecule [M+H]⁺, which is useful for confirming the molecular weight. uni.lu

For example, in the analysis of related benzopyranone derivatives, the mass spectra have shown characteristic fragmentation patterns that help in identifying the core structure and its substituents. researchgate.net The fragmentation might involve cleavage of the dihydropyran ring, loss of the amino group, or other characteristic bond ruptures that can be pieced together to confirm the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. libretexts.orglibretexts.orgpressbooks.pubmasterorganicchemistry.com For this compound, the key vibrational bands would include:

N-H stretching: Primary amines (R-NH₂) typically show two sharp bands in the region of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub The presence of these bands would confirm the amino group.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydropyran ring are found just below 3000 cm⁻¹. masterorganicchemistry.com

C-O stretching: The ether linkage within the benzopyran ring will give rise to a strong C-O stretching absorption, typically in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching: The benzene (B151609) ring will exhibit characteristic absorptions in the 1450-1600 cm⁻¹ range. libretexts.org

In a study of 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one, two absorption bands at 3479 and 3288 cm⁻¹ were assigned to the N-H bonds of the primary amine group, and a strong band at 1734 cm⁻¹ corresponded to the carbonyl of the lactone group. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic structure of the molecule, particularly the conjugated π-system of the benzene ring. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the chromophore. The presence of the amino group and the benzopyran ring system will influence the electronic transitions, leading to specific absorption bands in the UV region.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformation. wikipedia.org For chiral molecules like this compound, which has a stereocenter at the C1 position, X-ray crystallography can unambiguously establish the R or S configuration. wikipedia.org

This technique provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. For instance, in a study of cis-3,4-dihydro-4-morpholinocarbonyl-3-p-nitrophenyl-1H-2-benzopyran-1-one, X-ray diffraction revealed that the p-nitrophenyl group is in an equatorial position and the morpholinocarbonyl substituent is axial. rsc.org The absolute configuration of enantiomers of related 3-amino-3,4-dihydro-2H-1-benzopyran derivatives has also been determined using this method. nih.gov

The crystal packing, which describes how molecules are arranged in the crystal lattice, can also be analyzed, revealing intermolecular interactions such as hydrogen bonding. mdpi.comresearchgate.net

Table 2: Crystallographic Data for a Related Benzopyran Derivative
Parameter Value Reference
Compoundcis-3,4-dihydro-4-morpholinocarbonyl-3-p-nitrophenyl-1H-2-benzopyran-1-one rsc.org
Crystal SystemMonoclinic mdpi.com (Illustrative)
Space GroupP2₁/c mdpi.com (Illustrative)
Conformationp-nitrophenyl group: equatorial; morpholinocarbonyl group: axial rsc.org

Note: Data is for a related structure to illustrate the type of information obtained.

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic techniques are essential for the purification of this compound and for assessing its purity in research settings.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for both analytical and preparative purposes. For purity assessment, a sample is injected onto a column, and the components are separated based on their affinity for the stationary and mobile phases. The resulting chromatogram shows peaks corresponding to each component, and the area of the peak for the desired compound relative to the total area of all peaks provides a measure of its purity. Different types of columns, such as reversed-phase (e.g., C18) or normal-phase, can be used depending on the polarity of the compound.

Chiral Chromatography: Since this compound is chiral, separating its enantiomers is often necessary, as they can have different biological activities. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for this separation. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. mdpi.com A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a solvent system. The retention factor (Rf) value is characteristic of the compound in that specific solvent system.

Computational Chemistry and Theoretical Studies of 1 Amino 3,4 Dihydro 1h 2 Benzopyran

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic and structural properties of 1-Amino-3,4-dihydro-1H-2-benzopyran. These calculations provide a detailed picture of the molecule's behavior at the quantum level.

The electronic structure of this compound can be elucidated through DFT calculations. A study on a related compound, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile, using the DFT/B3LYP/6-311G(d,p) basis set, revealed key insights into its frontier molecular orbitals (FMOs). youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. youtube.com For the studied benzopyran derivative, the HOMO was found to be localized on the entire molecule except for the chlorophenyl ring, while the LUMO was distributed over the whole molecule. youtube.com The energy gap between the HOMO and LUMO (EHOMO - ELUMO) was calculated to be 3.642 eV, indicating high chemical reactivity and low kinetic stability. youtube.com

For this compound, similar calculations would likely show the HOMO localized around the electron-rich amino group and the aromatic ring, making these sites susceptible to electrophilic attack. The LUMO would be expected to be distributed across the molecule, indicating potential sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzopyran Derivative

Molecular Orbital Energy (eV)
HOMO -6.354 youtube.com
LUMO -2.712 youtube.com

This table is based on data for 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile and is illustrative of the type of data obtained from DFT calculations.

Similarly, the vibrational frequencies in an IR spectrum can be computed. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic parts, and the C-O stretching of the ether linkage in the pyran ring. For example, in a related benzoxazole (B165842) derivative, the asymmetric and symmetric stretching vibrations of the CH2 group were calculated and assigned to specific bands in the experimental IR and Raman spectra.

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Dihydrobenzopyran Moiety

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
CH₂ Asymmetric Stretch ~3020 ~3000
CH₂ Symmetric Stretch ~2960 ~2950
CH₂ Scissoring ~1440 ~1430

This table presents typical values for a dihydrobenzopyran system and is for illustrative purposes.

Computational methods are invaluable for studying reaction mechanisms. For instance, the ring-opening reaction of 4H-1-benzopyran-4-one with a hydroxide (B78521) ion has been investigated using ab initio and DFT methods. The study identified transition states and intermediates along the reaction pathway, revealing that the nucleophilic addition of the hydroxide ion is the rate-determining step in an aqueous solution. For the synthesis of this compound, computational studies could be employed to investigate various synthetic routes, such as the reduction of a corresponding nitro or oxime precursor. By calculating the energy barriers for each step, the most favorable reaction pathway can be determined.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery. For derivatives of the benzopyran scaffold, docking studies have been performed to investigate their potential as inhibitors of various enzymes. For example, novel benzopyran-2-one derivatives have been docked into the active site of topoisomerase I to explore their potential anticancer activity. In the context of this compound, docking studies could be used to predict its binding affinity and mode of interaction with various biological targets, such as G-protein coupled receptors or enzymes, guiding the design of new therapeutic agents.

Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzopyran derivatives, 3D-QSAR models and pharmacophore hypotheses have been developed to understand the structural requirements for their activity as, for example, anticancer agents. A pharmacophore model identifies the essential steric and electronic features necessary for a molecule to interact with a specific target.

For a series of analogues of this compound, a QSAR model could be developed by correlating their biological activities with various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). This model would then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising compounds.

Conformational Analysis and Energy Minimization Studies

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis of this compound would involve identifying the most stable conformations of the molecule. The dihydrobenzopyran ring can adopt different conformations, such as a half-chair or a sofa form. Computational methods can be used to calculate the relative energies of these different conformations.

Energy minimization studies would be performed to find the lowest energy (most stable) conformation of the molecule. This is typically done using molecular mechanics or quantum mechanics methods. Understanding the preferred conformation of this compound is essential for interpreting its spectroscopic data and for performing accurate molecular docking studies. For instance, studies on halogenated pyran analogues have shown a preference for a 4C1-like conformation, which can be rationalized through DFT calculations and Natural Bond Orbital (NBO) analysis.

Exploration of Molecular Interactions and Biological Research Applications Non Clinical

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

Derivatives of 1-Amino-3,4-dihydro-1H-2-benzopyran have been investigated for their ability to inhibit monoamine oxidases (MAOs), enzymes crucial for the metabolism of amine neurotransmitters. nih.govcriver.com MAOs exist in two forms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. nih.govnih.gov MAO-A primarily metabolizes serotonin (B10506) and norepinephrine, while MAO-B acts on benzylamine (B48309) and β-phenylethylamine; dopamine (B1211576) is a substrate for both. nih.gov

The mechanism of inhibition by related compounds, such as chalcone (B49325) analogs, has been shown to be reversible and competitive. nih.govresearchgate.net This suggests that the inhibitors bind to the active site of the enzyme, preventing the substrate from binding and being metabolized. The inhibition of MAOs can lead to increased levels of neurotransmitters like dopamine, which is a therapeutic strategy for several neurological conditions. nih.govcriver.com The structural basis for the interaction between inhibitors and MAO isoforms lies in the amino acid differences within their active sites, which allows for the design of selective inhibitors. criver.com

Receptor Binding Studies and Selectivity Profiling

The this compound scaffold has been extensively used to develop ligands for various receptors, particularly serotonin (5-HT) and dopamine receptors. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in determining the structural features necessary for high affinity and selectivity. nih.gov

For instance, a series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives were synthesized and evaluated for their affinity for 5-HT1A receptors. nih.gov Modifications to the amino substituents and the length of alkyl side chains were explored, revealing that compounds with specific imido or sulfonamido groups and a four-methylene side chain exhibited the best affinity and selectivity. nih.gov Stereochemistry also plays a critical role, with dextrorotatory enantiomers often showing higher affinity and selectivity for 5-HT1A receptors. nih.govnih.gov

Further studies on 5-substituted derivatives of 3,4-dihydro-3-amino-2H-1-benzopyran have identified compounds with high affinity for both 5-HT1A and 5-HT7 receptors. researchgate.net The selectivity profile of these compounds against other receptors, such as 5-HT2A and dopamine D2 receptors, has also been characterized, with some derivatives showing potent and selective binding to 5-HT2A receptors. nih.gov The ability to fine-tune the selectivity of these compounds highlights the versatility of the benzopyran scaffold in targeting specific receptor subtypes. nih.gov

Table 1: Receptor Binding Affinity of Selected this compound Derivatives

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity NotesReference
Derivative 2b5-HT1A0.3High affinity for 5-HT1A and 5-HT7 (Ki = 3.1 nM) researchgate.net
Derivative 1f5-HT2APotentSelective 5-HT2A ligand nih.gov
Derivative 1g5-HT1A / D2HighHigh affinity for both 5-HT1A and D2 receptors nih.gov
(+)-Enantiomer of 9g5-HT1AHighBetter affinity and selectivity than the levorotatory enantiomer nih.gov
(+)-11a5-HT1ANanomolar rangeHigh selectivity versus 5-HT1B, 5-HT2, 5-HT3, D1, and D2 receptors nih.gov

Protein-Ligand Interaction Modeling and Validation

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are integral to understanding the interactions between this compound derivatives and their protein targets. nih.govnih.govaltex.org These models help to predict the binding modes and affinities of new compounds, guiding the synthesis of more potent and selective ligands. rsc.orgelsevierpure.com

Molecular docking studies have been used to investigate the binding of these derivatives to receptors like the 5-HT1A receptor. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov For example, the design of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] was guided by pharmacophore models, and the predicted binding values showed good correlation with experimental data. nih.gov

The validation of these computational models is achieved by comparing the predicted activities with experimentally determined binding affinities and functional activities. youtube.com The iterative process of modeling, synthesis, and biological testing allows for the refinement of the models and the rational design of new compounds with improved properties. nih.govresearchgate.net

Application as Molecular Probes for Biological Pathway Elucidation

Due to their high affinity and selectivity for specific biological targets, derivatives of this compound can be used as molecular probes to study biological pathways. documentsdelivered.com These probes can help to identify and characterize new receptors and to understand the role of specific receptor subtypes in physiological and pathological processes. nih.gov

For example, novel 1-phenyl-3-aminotetralins, which share structural similarities with benzopyran derivatives, were used to identify a novel neuromodulatory receptor with sigma-like activity. documentsdelivered.com These compounds stimulated tyrosine hydroxylase activity, an effect that could be blocked by a sigma-receptor antagonist, suggesting the involvement of this new receptor. documentsdelivered.com The use of radiolabeled versions of these compounds allows for the characterization of the binding site and its distribution in different tissues. documentsdelivered.com

By using such selective ligands, researchers can investigate the downstream signaling pathways activated by a particular receptor and elucidate its role in complex biological networks. researchgate.net This knowledge is essential for understanding disease mechanisms and for identifying new therapeutic targets.

Role in Chemical Biology Tool Development and Scaffold Diversification

The this compound scaffold is a valuable starting point for the development of new chemical biology tools and for the creation of diverse compound libraries for drug discovery. nih.govnih.gov The isochroman (B46142) motif is considered a "privileged scaffold" because it can bind to multiple, unrelated protein targets, making it a versatile framework for generating novel bioactive molecules. researchgate.net

Synthetic methodologies have been developed to create a wide range of derivatives by modifying the core structure. researchgate.netmdpi.comresearchgate.net These methods include palladium-mediated cross-coupling reactions to introduce various substituents, allowing for systematic exploration of the chemical space around the scaffold. researchgate.net This scaffold diversification is crucial for identifying compounds with novel biological activities and for optimizing the properties of lead compounds. nih.gov

The resulting compound collections can be screened against a wide range of biological targets to identify new probes and potential drug candidates. nih.gov The development of these tools contributes to a deeper understanding of biological systems and provides the foundation for new therapeutic interventions. researchgate.net

Emerging Research Areas and Future Perspectives on 1 Amino 3,4 Dihydro 1h 2 Benzopyran Chemistry

Integration with Novel Synthetic Technologies (e.g., flow chemistry, photocatalysis)

The synthesis of complex heterocyclic compounds is increasingly benefiting from modern technologies that offer improved efficiency, safety, and environmental profiles over traditional methods. While specific applications of flow chemistry to 1-amino-3,4-dihydro-1H-2-benzopyran are not yet widely reported, the principles of this technology are highly relevant. Flow chemistry's precise control over reaction parameters could optimize complex multi-step syntheses, such as the palladium-catalyzed reactions used to introduce substituents onto the benzopyran ring. nih.gov

Photocatalysis is another emerging area showing significant promise. rsc.org Researchers have developed photocatalytic amino acids that can be incorporated into proteins to mediate targeted reactions upon light irradiation. nih.govresearchgate.net For instance, Si-rosamine photocatalytic units have been integrated into amino acid structures, which can then generate reactive oxygen species (ROS) when illuminated with far-red light. nih.govresearchgate.net This technology opens a future possibility for creating derivatives of this compound that could act as light-activated therapeutic or diagnostic agents. Visible-light photocatalysis has also been used to drive complex rearrangements in other nitrogen-containing heterocycles to create novel scaffolds, a strategy that could inspire new synthetic routes to benzopyran derivatives. rsc.org

Furthermore, microwave-assisted synthesis has been shown to be a "green chemistry" approach that can produce high yields in shorter reaction times compared to conventional methods for creating unnatural amino acids from heterocyclic scaffolds. semanticscholar.org This technique could be readily adapted for the derivatization of the this compound core, accelerating the discovery of new bioactive molecules.

Development of Advanced Functional Materials Incorporating the Scaffold

While the primary research focus for the this compound scaffold has been on its pharmacological applications, its inherent chemical properties suggest potential for use in advanced functional materials. ontosight.ai The benzopyran structure is a component of many natural products and synthetic compounds with diverse properties. psu.edu The presence of a reactive amino group on the this compound structure provides a key site for polymerization or grafting onto surfaces. ontosight.ai

This potential is largely an area for future exploration. For example, the scaffold could be incorporated into polymers to create materials with specific optical or electronic properties. Companies that supply chemical compounds for research and development list derivatives like 8-amino-3,4-dihydro-2H-1-benzopyran-4-ol for a range of applications, including potential use in materials for electronics, suggesting industrial foresight into its non-pharmaceutical potential. americanelements.com The development of functional materials from this scaffold represents a significant opportunity to expand its utility beyond medicinal chemistry.

Expansion of Mechanistic Biological Research Targets and Pathways

The this compound core has proven to be a versatile scaffold for targeting key receptors in the central nervous system. Extensive research has established its derivatives as potent ligands for various dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govnih.gov

Initial studies focused heavily on the serotonin 5-HT1A receptor, leading to the development of potent and selective agonists with potential anxiolytic activity. nih.govnih.gov Modifications to the amino group and the addition of a four-methylene side chain with imido or sulfonamido groups were found to be crucial for high affinity. nih.gov Subsequent research expanded to other serotonin receptors, identifying mixed 5-HT1A/5-HT2A ligands and some potent and selective 5-HT2A ligands. nih.gov

More recent research has successfully targeted dopamine receptors. By introducing substituents at the C3 position of the benzopyran ring, researchers developed compounds with very high potency and selectivity for the D1 receptor. nih.gov These D1 agonists demonstrated significant activity in animal models, highlighting a distinct therapeutic avenue from the serotonin-focused derivatives. nih.gov The intrinsic activity of these compounds has been evaluated by measuring their effect on cyclic AMP (cAMP) production, providing a deeper mechanistic understanding of their function as full or partial agonists at their respective receptors. nih.gov

The table below summarizes key research findings on various derivatives and their biological targets.

Derivative Class/CompoundBiological Target(s)Key Research FindingsCitation(s)
C3-Substituted 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyransDopamine D1 ReceptorHigh potency (<10 nM EC50) and selectivity for the D1 receptor; activity resides in the [1R,3S] isomer. nih.gov
5-Substituted 3-amino-3,4-dihydro-2H-1-benzopyransSerotonin 5-HT1A ReceptorHigh-affinity and selective ligands, particularly with carboxylate ester, amide, and ketone substitutions at the 5-position. (R)-enantiomers generally show higher affinity. nih.gov
Spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]Serotonin 5-HT1A ReceptorAffinities in the nanomolar range with high selectivity versus 5-HT1B, 5-HT2, 5-HT3, D1, and D2 receptors. The dextrorotatory enantiomer (+)-11a showed the best affinity. nih.gov
3-Amino-3,4-dihydro-2H-1-benzopyrans with imido/sulfonamido side chainsSerotonin 5-HT1A ReceptorBest compounds possess imido or sulfonamido groups with a four-methylene side chain; dextrorotatory enantiomers show better affinity and selectivity. nih.gov
5-Alkoxy-3-amino/3-aminomethyl-3,4-dihydro-2H-1-benzopyrans5-HT1A, 5-HT2A, D2 ReceptorsCompound 1g showed high affinity for both 5-HT1A and D2 sites; compound 1d was a mixed 5-HT1A/5-HT2A ligand; compounds 1f and 2b were potent and selective 5-HT2A ligands. nih.gov

Theoretical Predictions for Future Derivatization and Applications

Computational chemistry and theoretical modeling are becoming indispensable tools for predicting the properties of new molecules, thereby guiding synthetic efforts toward compounds with higher potential. cuny.edu Quantitative Structure-Activity Relationship (QSAR) studies have already been successfully applied to the this compound scaffold. nih.gov Researchers used a QSAR approach based on similarity indices to design and select rigid spirobenzopyran analogues with a high probability of strong affinity for 5-HT1A receptors, a prediction that was confirmed by experimental results. nih.gov

Density Functional Theory (DFT) is another powerful computational method used to investigate structure, reactivity, and electronic properties. cuny.edumdpi.com By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, scientists can predict a molecule's stability and reactivity. mdpi.com Such theoretical studies can be used to screen virtual libraries of this compound derivatives to prioritize candidates for synthesis. This approach saves significant time and resources by focusing on derivatives predicted to have the most favorable binding energies and pharmacological profiles for a given biological target. These computational tools will be crucial for exploring the vast chemical space available for derivatization and for predicting novel applications.

Challenges and Opportunities in this compound Research

Despite significant progress, challenges remain in the research and development of this compound derivatives. A primary challenge lies in synthesis. Many traditional synthetic approaches for related heterocyclic structures suffer from limitations such as low yields and long reaction times. benthamdirect.com The synthesis of specific stereoisomers, which is often crucial for biological activity, requires precise and often complex stereospecific methods. nih.gov Furthermore, for some multi-component reactions used to build similar scaffolds, the underlying reaction mechanisms are not fully understood, which can hinder optimization and adaptation. mdpi.comresearchgate.net

However, these challenges are matched by significant opportunities. The wide spectrum of biological activities associated with the broader benzopyran class—including antimicrobial, anti-inflammatory, and antiviral properties—suggests that the full potential of the this compound scaffold has yet to be unlocked. psu.edu There is a clear opportunity to expand research beyond the current focus on CNS receptors to explore these other therapeutic areas.

The integration of novel synthetic technologies like flow chemistry and photocatalysis presents a major opportunity to overcome existing synthetic hurdles. rsc.orgnih.gov The application of advanced computational modeling will continue to accelerate the design-build-test-learn cycle, allowing for more rapid and rational development of new derivatives. nih.govcuny.edu Finally, the exploration of this scaffold in the realm of functional materials is a nascent but promising field that could lead to entirely new applications. americanelements.com

Q & A

Q. What are the key structural and spectroscopic characterization methods for 1-Amino-3,4-dihydro-1H-2-benzopyran?

To confirm the identity of this compound, researchers should:

  • Structural analysis : Use X-ray crystallography or computational modeling (e.g., 3D SD files) to verify the fused bicyclic system and amino substitution at position 1 .
  • Spectroscopic data : Compare experimental 1^1H/13^{13}C NMR shifts with predicted values from databases like NIST Chemistry WebBook. For example, the parent compound 3,4-dihydro-2H-1-benzopyran (C9_9H10_{10}O) has a molecular weight of 134.1751 g/mol and an InChIKey of VZWXIQHBIQLMPN-UHFFFAOYSA-N .
  • Mass spectrometry : Validate molecular ion peaks (e.g., m/z 134.1751 for the unsubstituted analog) using high-resolution MS .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

Typical methods include:

  • Cyclization strategies : Reacting o-aminobenzyl alcohols with ketones or aldehydes under acidic conditions to form the dihydrobenzopyran scaffold .
  • Functionalization : Introducing amino groups via nucleophilic substitution or reductive amination. For example, Dauzonne et al. (1990) synthesized nitro-substituted analogs using nitration followed by reduction .
  • Purification : Column chromatography with silica gel or preparative HPLC, guided by purity standards (e.g., ≥98% purity as in fluorinated derivatives ).

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to risks of acute toxicity (oral, skin) and respiratory irritation .
  • Spill management : Avoid dust formation; use water mist, dry powder, or CO2_2 for fire suppression .
  • Storage : Store at -20°C for long-term stability, as recommended for structurally similar compounds .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted 1-Amino-3,4-dihydro-1H-2-benzopyrans be addressed?

  • Directing groups : Use electron-withdrawing substituents (e.g., nitro or fluoro groups) to control electrophilic aromatic substitution positions. For example, 6-fluoro derivatives (CAS 129050-20-0) exhibit distinct reactivity patterns .
  • Catalytic strategies : Employ transition-metal catalysts (e.g., Pd or Cu) for C–H functionalization, as demonstrated in the synthesis of 2-aryl-3-nitro-4H-1-benzopyran-4-ones .
  • Computational modeling : Predict reaction pathways using DFT calculations to optimize conditions for regioselective amination .

Q. What analytical techniques resolve contradictions in spectral data for dihydrobenzopyran derivatives?

  • Cross-validation : Compare experimental IR, NMR, and MS data with computational predictions (e.g., PubChem’s InChIKey or Canonical SMILES) .
  • Isotopic labeling : Use 15^{15}N or 2^{2}H labeling to confirm amino group positions in ambiguous cases .
  • Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction, as applied to spirocyclic analogs (e.g., 3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one) .

Q. How does the electronic nature of substituents influence the biological activity of 1-Amino-3,4-dihydro-1H-2-benzopyrans?

  • Structure-activity relationships (SAR) : Electron-donating groups (e.g., methoxy) enhance π-π stacking with biological targets, while electron-withdrawing groups (e.g., nitro) improve metabolic stability. For example, 4-(4-methoxyphenyl) analogs (CAS 113386-18-8) show modified receptor binding .
  • In vitro assays : Test cytotoxicity using MTT or apoptosis assays, as performed for 3-aminoflavone derivatives .
  • ADME profiling : Assess solubility and permeability using Caco-2 cell models or HPLC logP measurements .

Q. What mechanistic insights explain the reactivity of 1-Amino-3,4-dihydro-1H-2-benzopyrans in combustion or oxidation studies?

  • Radical pathways : In combustion, benzylic radicals form intermediates like 3,4-dihydro-1H-2-benzopyran, with stability influenced by substituents (e.g., methyl groups reduce radical recombination) .
  • Oxidation products : Analyze by GC-MS or FTIR to identify quinone or lactone derivatives under oxidative conditions .

Methodological Notes

  • Data sources : Prioritize peer-reviewed journals (e.g., Eur. J. Med. Chem., Synthesis) and authoritative databases (NIST, PubChem) .
  • Safety compliance : Follow GHS classifications and institutional protocols for hazardous materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.